4-bromo-1-(oxetan-3-yl)-1H-pyrazole
Overview
Description
“4-bromo-1-(oxetan-3-yl)-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2O. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, substituted with a bromine atom and an oxetane ring .
Molecular Structure Analysis
The molecular structure of “4-bromo-1-(oxetan-3-yl)-1H-pyrazole” would consist of a pyrazole ring substituted with a bromine atom at the 4-position and an oxetane ring at the 1-position .Chemical Reactions Analysis
Again, while specific reactions involving “4-bromo-1-(oxetan-3-yl)-1H-pyrazole” are not available, similar compounds are known to undergo reactions like the Suzuki–Miyaura cross-coupling .Scientific Research Applications
1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of the Application : This research involves the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
- Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Summary of the Application : This research involves the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .
- Methods of Application : The synthesis was carried out using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .
3. Synthesis of 4-bromo-1-(oxetan-3-yl)-1,2-dihydropyridin-2-one
- Summary of the Application : This compound is available for purchase, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of using this compound would depend on the specific reactions or syntheses in which it is used .
4. 4-bromo-1-(oxetan-3-yl)-1H-imidazole
- Summary of the Application : This compound is listed in a chemical database, indicating it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of using this compound would depend on the specific reactions or syntheses in which it is used .
5. Synthesis of 4-bromo-1-(oxetan-3-yl)-1,2-dihydropyridin-2-one
- Summary of the Application : This compound is available for purchase, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of using this compound would depend on the specific reactions or syntheses in which it is used .
6. 4-bromo-1-(oxetan-3-yl)-1H-imidazole
- Summary of the Application : This compound is listed in a chemical database, indicating it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of using this compound would depend on the specific reactions or syntheses in which it is used .
properties
IUPAC Name |
4-bromo-1-(oxetan-3-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOXXCOWYOPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(oxetan-3-yl)-1H-pyrazole | |
CAS RN |
1374657-02-9 | |
Record name | 4-BROMO-1-(OXETAN-3-YL)-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.